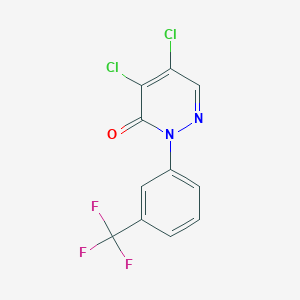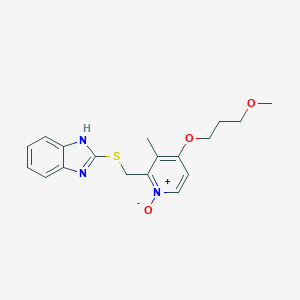![molecular formula C14H16ClN3O2 B119346 6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine CAS No. 140628-39-3](/img/structure/B119346.png)
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine is a versatile chemical compound with potential applications in scientific research. It is related to 3,4-Dimethoxyphenethylamine, a major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Molecular Structure Analysis
The molecular formula of 6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine is C14H16ClN3O2 . The molecule contains a total of 37 bonds, including 21 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), 2 ethers (aromatic), and 1 Pyridazine .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine are not fully detailed in the search results. Its molecular formula is C14H16ClN3O2, and it has an average mass of 293.749 Da and a mono-isotopic mass of 293.093109 Da .Aplicaciones Científicas De Investigación
Antioxidant Capacity Assessment
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways explores the ABTS radical cation-based assays for determining antioxidant capacity. This review elucidates the reaction pathways underlying the ABTS assay, revealing two principal reactions: coupling adducts formation and oxidation without coupling. The specificity of these reactions for certain antioxidants and the contribution of coupling to total antioxidant capacity highlight the nuanced application of ABTS-based assays in evaluating the antioxidant systems during storage and processing (Ilyasov et al., 2020).
Synthetic Routes and Structural Properties
SYNTHESIS, SPECTROSCOPIC AND STRUCTURAL PROPERTIES OF NOVEL SUBSTITUTED 2-TRICHLOROMETHYL-3-PHENYL-1,3-THIAZOLIDIN-4-ONES discusses the synthesis of novel compounds through the reaction of chloral with substituted anilines, leading to a variety of structural and spectroscopic insights. The study emphasizes the diversity in the outcomes based on the amine type and reaction conditions, offering a glimpse into the synthetic flexibility and potential applications of heterocyclic compounds (Issac & Tierney, 1996).
Analytical Methods in Antioxidant Activity
Analytical Methods Used in Determining Antioxidant Activity A Review
presents a critical overview of tests for antioxidant activity determination, including ORAC, HORAC, TRAP, and TOSC. This review compares the mechanisms, applicability, advantages, and disadvantages of these methods, providing essential insights for studies involving the analysis of antioxidant capacity and the relevance of heterocyclic compounds in such contexts (Munteanu & Apetrei, 2021).
Hepatoprotective and Nephroprotective Activities
A comprehensive review on hepatoprotective and nephroprotective activities of chrysin details the protective effects of the flavonoid chrysin against various toxic agents, highlighting the biochemical and molecular mechanisms involved. This review underlines the importance of natural compounds in mitigating hepatotoxicity and nephrotoxicity, suggesting the potential protective roles of structurally similar heterocyclic compounds (Pingili et al., 2019).
Propiedades
IUPAC Name |
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-19-11-4-3-10(9-12(11)20-2)7-8-16-14-6-5-13(15)17-18-14/h3-6,9H,7-8H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNURJMHWYTXAQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NN=C(C=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568532 |
Source


|
| Record name | 6-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine | |
CAS RN |
140628-39-3 |
Source


|
| Record name | 6-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

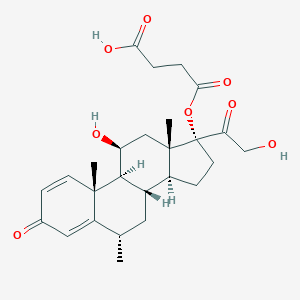
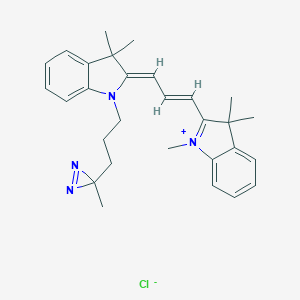
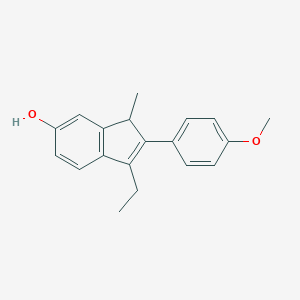
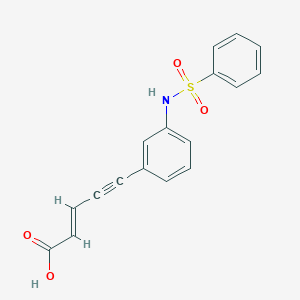
![(3S)-4-[[(2S)-1-[[(1S)-1-Carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B119273.png)
![[1,3]Thiazolo[4,5-c][1,2]oxazole](/img/structure/B119276.png)
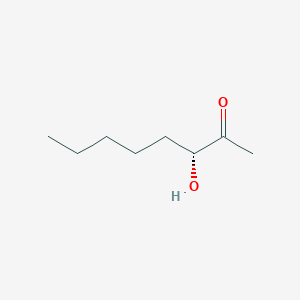
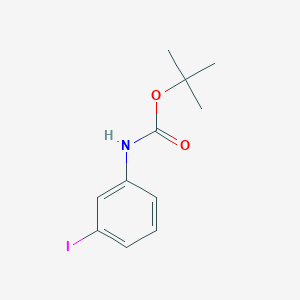
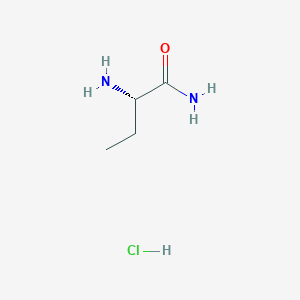
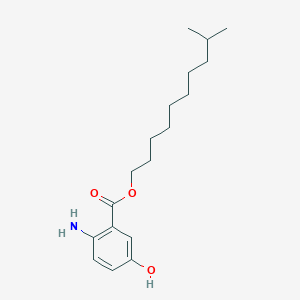
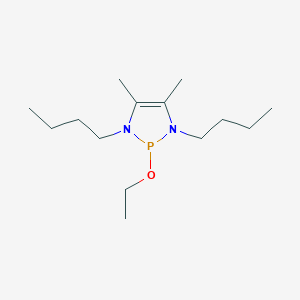
![3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B119301.png)
